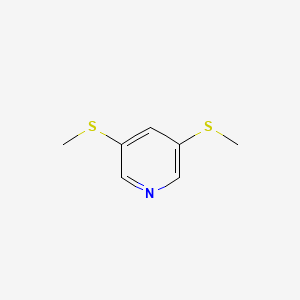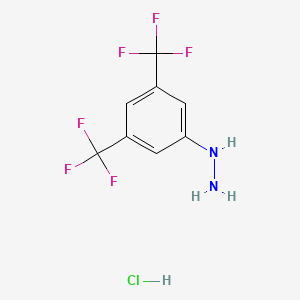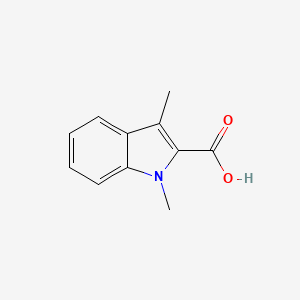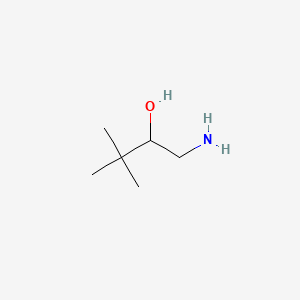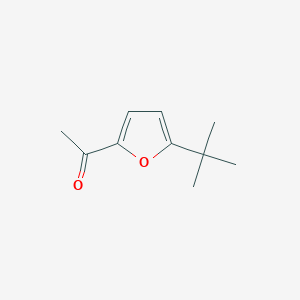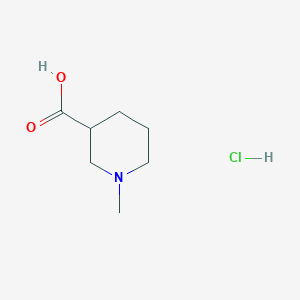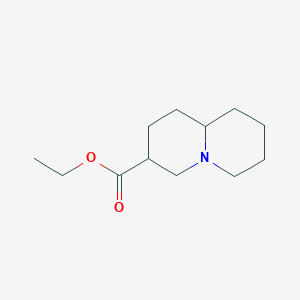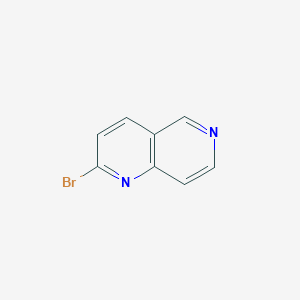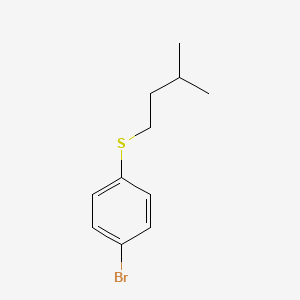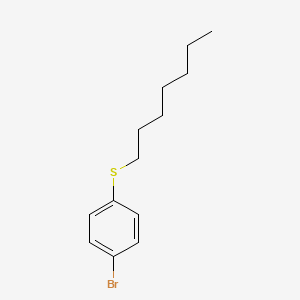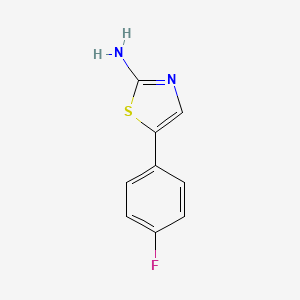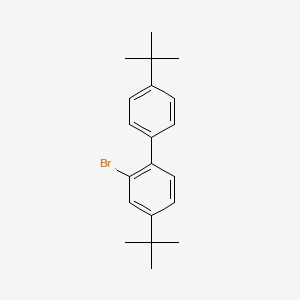![molecular formula C16H23NO2 B1338619 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 77253-85-1](/img/structure/B1338619.png)
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is an intermediate used in the synthesis of various potent analgesic compounds, including Cebranopadol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine can be synthesized from 1,4-Cyclohexanedione Monoethylene Acetal . The synthetic route involves the formation of the spirocyclic ring system followed by the introduction of the dimethylamine group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is used in scientific research for its role as an intermediate in the synthesis of analgesic compounds . It is also utilized in the preparation of tritium-labeled probes for autoradiography studies of the dopamine reuptake complex . Additionally, the compound’s unique structure makes it a valuable building block in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with molecular targets such as receptors and enzymes. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, including analgesic properties.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
- 8-(4-Bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Uniqueness
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of the dimethylamine group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound in research and pharmaceutical development.
Properties
IUPAC Name |
N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17(2)15(14-6-4-3-5-7-14)8-10-16(11-9-15)18-12-13-19-16/h3-7H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKMSUIFIQZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
